molecular formula C6H15ClN4O2 B579898 L-Arginine-13C6,15N4 Hydrochloride CAS No. 202468-25-5

L-Arginine-13C6,15N4 Hydrochloride

Cat. No.: B579898
CAS No.: 202468-25-5
M. Wt: 220.589
InChI Key: KWTQSFXGGICVPE-YAUSPDTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginine-13C6,15N4 Hydrochloride is a stable isotope-labeled amino acid. It is a derivative of L-Arginine, where six carbon atoms are labeled with the isotope carbon-13 and four nitrogen atoms are labeled with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and quantification in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6,15N4 Hydrochloride involves the incorporation of stable isotopes into the L-Arginine molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic labels at specific positions within the molecule. The process often involves multiple steps, including the protection of functional groups, isotopic labeling, and deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound is carried out using advanced chemical synthesis techniques. These methods ensure high purity and isotopic enrichment of the final product. The production process is carefully controlled to maintain the integrity of the isotopic labels and to achieve the desired chemical purity .

Chemical Reactions Analysis

Types of Reactions

L-Arginine-13C6,15N4 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of nitric oxide, a potent vasodilator .

Scientific Research Applications

L-Arginine-13C6,15N4 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Arginine-13C6,15N4 Hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides a higher level of precision in tracking and quantifying metabolic processes compared to compounds labeled with only one isotope .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-YAUSPDTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why was L-Arginine-13C6,15N4 Hydrochloride used in this AML study?

A1: this compound was specifically employed as a metabolic tracer in this research. The isotopic labeling (13C6,15N4) allowed researchers to track the metabolic fate of L-arginine within AML cells. By analyzing which metabolites incorporated the labeled atoms, they could determine the specific metabolic pathways that utilize L-arginine within these cells. This information is crucial for understanding how AML cells utilize nutrients and could potentially reveal metabolic vulnerabilities that could be therapeutically targeted.

Q2: What did the researchers learn about L-arginine metabolism in AML cells using this compound?

A2: By using this compound, the researchers discovered that L-arginine is metabolized through the urea cycle (producing ornithine) and subsequently contributes to the synthesis of polyamines (putrescine, spermidine, and spermine) in AML cells []. This finding highlighted the importance of polyamine metabolism in AML and led to further investigations into targeting this pathway as a potential therapeutic strategy.

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